![molecular formula C20H31N3O B4653468 N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N,3,5-trimethyl-1-adamantanecarboxamide CAS No. 1005609-71-1](/img/structure/B4653468.png)
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N,3,5-trimethyl-1-adamantanecarboxamide
Overview
Description
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N,3,5-trimethyl-1-adamantanecarboxamide, also known as A-836,339, is a novel synthetic compound that has gained attention in the scientific community for its potential use in pharmacological research. This compound belongs to the class of selective cannabinoid receptor type 2 (CB2) agonists and has been shown to have promising applications in various fields of research.
Mechanism of Action
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N,3,5-trimethyl-1-adamantanecarboxamide works by binding to CB2 receptors and activating them, leading to a cascade of intracellular signaling events. This activation has been shown to modulate various physiological processes, including immune function, inflammation, and pain perception.
Biochemical and Physiological Effects:
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N,3,5-trimethyl-1-adamantanecarboxamide has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to reduce inflammation and pain in animal models of arthritis, neuropathic pain, and inflammatory bowel disease. Additionally, it has been shown to have anti-tumor effects in various cancer models.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N,3,5-trimethyl-1-adamantanecarboxamide is its high selectivity towards CB2 receptors, which allows for more specific investigations into the role of these receptors in various diseases. However, one limitation is that it has limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research involving N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N,3,5-trimethyl-1-adamantanecarboxamide. One area of interest is its potential use in the treatment of neuroinflammatory diseases such as multiple sclerosis and Alzheimer's disease. Additionally, it may have potential applications in the treatment of cancer, as it has been shown to have anti-tumor effects in preclinical studies. Further research is also needed to investigate its safety and efficacy in human clinical trials.
Scientific Research Applications
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N,3,5-trimethyl-1-adamantanecarboxamide has been extensively studied for its potential use in pharmacological research. It has been shown to have high selectivity towards CB2 receptors, which are primarily found in immune cells and have been implicated in various diseases such as inflammation, pain, and cancer. N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N,3,5-trimethyl-1-adamantanecarboxamide has been used in preclinical studies to investigate the role of CB2 receptors in these diseases and has shown promising results.
properties
IUPAC Name |
N-[(1-ethylpyrazol-3-yl)methyl]-N,3,5-trimethyladamantane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O/c1-5-23-7-6-16(21-23)11-22(4)17(24)20-10-15-8-18(2,13-20)12-19(3,9-15)14-20/h6-7,15H,5,8-14H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJUVHZJFZFYMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)CN(C)C(=O)C23CC4CC(C2)(CC(C4)(C3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201120811 | |
Record name | N-[(1-Ethyl-1H-pyrazol-3-yl)methyl]-N,3,5-trimethyltricyclo[3.3.1.13,7]decane-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201120811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-N,3,5-trimethyl-1-adamantanecarboxamide | |
CAS RN |
1005609-71-1 | |
Record name | N-[(1-Ethyl-1H-pyrazol-3-yl)methyl]-N,3,5-trimethyltricyclo[3.3.1.13,7]decane-1-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1005609-71-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(1-Ethyl-1H-pyrazol-3-yl)methyl]-N,3,5-trimethyltricyclo[3.3.1.13,7]decane-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201120811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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